molecular formula C32H26N2O5S B2496834 ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate CAS No. 476366-03-7

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate

Cat. No.: B2496834
CAS No.: 476366-03-7
M. Wt: 550.63
InChI Key: ZUUBJVNSCBURFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate is a structurally complex thiophene derivative characterized by three key substituents:

  • A methyl group at position 4, contributing steric bulk and lipophilicity.
  • A 2-phenylquinoline-4-amido moiety at position 2, providing a planar heteroaromatic system capable of hydrogen bonding (via the amide) and intermolecular interactions (e.g., π-π stacking with the quinoline core).

The ester group at position 3 enhances solubility in organic solvents, while the amide linkage may influence crystallinity and molecular recognition properties.

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O5S/c1-3-37-32(36)29-19(2)28(16-20-13-14-26-27(15-20)39-18-38-26)40-31(29)34-30(35)23-17-25(21-9-5-4-6-10-21)33-24-12-8-7-11-22(23)24/h4-15,17H,3,16,18H2,1-2H3,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUBJVNSCBURFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction

The Gewald reaction facilitates the synthesis of 2-aminothiophene-3-carboxylates from ketones, cyanoacetates, and elemental sulfur. For this compound, methyl 3-oxopentanoate or analogous ketones are reacted with ethyl cyanoacetate under basic conditions (e.g., morpholine in ethanol) at 60–80°C for 6–12 hours. This yields ethyl 4-methyl-2-aminothiophene-3-carboxylate as a precursor.

Key Data:

  • Yield: 65–75%
  • Purity: >90% (HPLC)

Ring Annelation

Alternative approaches adapt ring-annelation strategies for thiophenes. Ortho-substituted pyridines or thiophenes react with Michael acceptors (e.g., chalcones) under basic conditions to form fused heterocycles. For instance, 3-tosylmethylthiophene-2-carboxaldehyde undergoes annelation with chalcone derivatives in the presence of t-BuOK, yielding functionalized thiophenes.

Example Reaction:
$$
\text{3-Tosylmethylthiophene-2-carboxaldehyde} + \text{Chalcone} \xrightarrow{t\text{-BuOK}} \text{Benzo[b]thiophene derivative} \quad \text{(Yield: 48–55\%)}
$$

Introduction of the 1,3-Benzodioxol-5-ylmethyl Group

The 1,3-benzodioxol-5-ylmethyl substituent is introduced via alkylation or Friedel-Crafts acylation.

Alkylation of Thiophene

Ethyl 4-methyl-2-aminothiophene-3-carboxylate reacts with 5-(bromomethyl)-1,3-benzodioxole in the presence of NaH or K₂CO₃ in DMF at 60°C. The reaction proceeds via nucleophilic substitution, installing the benzodioxole group at position 5.

Optimization Notes:

  • Solvent: DMF > DMSO (higher polarity improves solubility)
  • Base: K₂CO₃ (minimizes side reactions vs. NaH)
  • Yield: 50–60%

Friedel-Crafts Acylation

For substrates with electron-rich thiophenes, Friedel-Crafts acylation with 1,3-benzodioxole-5-carbonyl chloride in AlCl₃/CH₂Cl₂ at 0°C introduces the acyl group, followed by reduction (e.g., LiAlH₄) to the methylene linkage.

Functionalization at Position 2: Amidation with 2-Phenylquinoline-4-amine

The 2-amino group of the thiophene intermediate is acylated with 2-phenylquinoline-4-carbonyl chloride.

Synthesis of 2-Phenylquinoline-4-carbonyl Chloride

2-Phenylquinoline-4-carboxylic acid is treated with thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 hours. Excess SOCl₂ is removed under vacuum to yield the acid chloride.

Key Data:

  • Conversion: >95%
  • Purity: 90–95% (NMR)

Coupling Reaction

The acid chloride reacts with ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-aminothiophene-3-carboxylate in dry dichloromethane (DCM) with triethylamine (TEA) as a base. Alternatively, coupling agents like EDCl/HOBt are used in DMF at room temperature.

Reaction Conditions:

  • Solvent: DCM or DMF
  • Base: TEA (2.5 eq)
  • Temperature: 0°C → RT (12 hours)
  • Yield: 45–55%

Esterification and Final Modification

The ethyl ester at position 3 is typically introduced early in the synthesis (e.g., via Gewald reaction). However, late-stage esterification may be performed using ethanol and catalytic H₂SO₄ under reflux.

Optimization:

  • Reaction Time: 8–12 hours
  • Yield: 80–85%

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography: Silica gel (230–400 mesh), eluent: hexane/EtOAc (7:3)
  • HPLC: C18 column, acetonitrile/water gradient (purity >98%)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, quinoline-H), 6.85–7.40 (m, 8H, aromatic), 5.95 (s, 2H, OCH₂O), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.50 (s, 3H, CH₃).
  • HRMS (ESI): m/z calcd for C₃₀H₂₅N₂O₅S [M+H]⁺: 549.1432; found: 549.1428.

Challenges and Optimization

Steric Hindrance

Bulky substituents (e.g., 2-phenylquinoline) reduce amidation yields. Using excess coupling agents (1.5 eq EDCl, 1.2 eq HOBt) improves efficiency.

Sensitivity of Benzodioxole

Acidic or basic conditions may cleave the 1,3-dioxole ring. Neutral pH and low temperatures (<40°C) are maintained during alkylation.

Competing Reactions

Unwanted N-alkylation of the thiophene amine is mitigated by using bulky bases (e.g., t-BuOK).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Limitations
Gewald + Alkylation Thiophene core formation 60–70 90–95 Requires specialized ketones
Annelation + Amidation Ring construction 45–55 85–90 Multi-step, low overall yield
Late-stage Esterification Ester introduction 80–85 95–98 Limited to early-stage esters

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new aromatic or heterocyclic groups.

Scientific Research Applications

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the ethyl thiophene-3-carboxylate family, which is widely studied for its tunable electronic and steric properties. Key analogues and their distinguishing features are summarized below:

Compound Name Substituents (Position) Functional Group Differences Potential Implications Reference
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate -NH₂ (2), -Cl-Ph (4) Lacks benzodioxole and quinoline amide; features a primary amine and chlorophenyl group Reduced π-π stacking potential; higher polarity due to -NH₂; possible halogen bonding
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate -Acetyl (5), -Cl-Benzamido (2), -Ph (4) Acetyl group increases electron-withdrawing effects; chlorobenzamido modifies H-bonding Enhanced rigidity; altered solubility due to acetyl
Ethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-tetrahydropyrimidine-5-carboxylate (from ) Difluorophenyl, methoxymethyl, tetrahydropyrimidine core Different heterocyclic core (pyrimidine vs. thiophene); fluorinated aryl group Improved metabolic stability; distinct H-bonding patterns
Target Compound Benzodioxole-methyl (5), quinoline amido (2) Combines benzodioxole (electron-rich) and quinoline (planar aromatic) Enhanced π-π stacking and H-bonding; potential for multi-target interactions

Hydrogen Bonding and Crystallography

The quinoline-4-amido group in the target compound enables hydrogen bonding via the amide N–H and carbonyl groups, contrasting with simpler analogues like ethyl 2-amino-4-chlorophenyl derivatives, which rely on amine or halogen interactions . Crystallographic studies using SHELX and ORTEP-3 (commonly employed for small-molecule refinement) would reveal distinct packing patterns due to the quinoline’s planar structure and benzodioxole’s steric demands .

Biological Activity

Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(2-phenylquinoline-4-amido)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique structural arrangement of functional groups, is being studied for its implications in pharmacology, particularly in anti-inflammatory and anticancer applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H22N2O4S\text{C}_{22}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure includes a thiophene ring, a benzodioxole moiety, and a quinoline derivative, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate several signaling pathways, including those involved in inflammation and cancer cell proliferation. The specific mechanisms include:

  • Inhibition of Cyclooxygenase Enzymes (COX) : Similar compounds have shown efficacy in inhibiting COX-1 and COX-2 enzymes, which play crucial roles in the inflammatory response .
  • Impact on Nitric Oxide Production : Studies indicate that quinoline derivatives can inhibit inducible nitric oxide synthase (iNOS), reducing nitric oxide production in inflammatory conditions .
  • Anticancer Activity : The compound may induce apoptosis in cancer cells through pathways involving the modulation of cell cycle regulators and pro-apoptotic factors.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related quinoline derivatives. For instance, certain derivatives demonstrated selective inhibition of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.063 to 0.090 µM . this compound is hypothesized to exhibit similar properties due to its structural analogies.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been assessed through various assays measuring the inhibition of pro-inflammatory cytokines and mediators. For example, it has been found that certain quinoline derivatives significantly reduce LPS-stimulated NO production comparable to established anti-inflammatory agents .

Case Studies

  • Quinoline Derivatives as Anticancer Agents : A study involving a series of quinoline derivatives showed promising results against various cancer cell lines, indicating that structural modifications could enhance their efficacy .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of similar compounds have provided insights into how modifications at specific positions can alter biological activity, guiding future synthesis efforts for optimizing therapeutic effects .

Data Tables

Biological Activity IC50 Value (µM) Target Reference
COX Inhibition0.063 - 0.090COX-1 / COX-2
NO Production InhibitionComparable to controliNOS
Anticancer ActivityVaries by derivativeMCF-7, HCT116

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.